N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a difluorophenyl group, an ethyl group, and a naphthyridine core
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the difluorophenyl group: This step often involves the use of halogenation reactions, where a difluorophenyl group is introduced to the naphthyridine core.
Addition of the ethyl group: This can be done through alkylation reactions, where an ethyl group is added to the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but with different substitution pattern on the phenyl ring.
N-(3,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-11-5-6-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUVAXXDSXRSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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